molecular formula C20H27NO3 B1684498 Trilostane CAS No. 13647-35-3

Trilostane

カタログ番号: B1684498
CAS番号: 13647-35-3
分子量: 329.4 g/mol
InChIキー: KVJXBPDAXMEYOA-CXANFOAXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トリロスタンは、3β-ヒドロキシステロイド脱水素酵素の阻害剤として作用する合成ステロイド類似体です。主に、コルチゾールの過剰な産生を特徴とするクッシング症候群の治療に使用されます。 トリロスタンは、犬の副腎皮質機能亢進症の治療にも獣医学で用いられています .

2. 製法

合成経路と反応条件: トリロスタンは、(4α,5α,17β)-4,5-エポキシアンドロスト-2-エン(2,3-d)イソキサゾール-17-olを前駆体として合成されます。 合成には、イソキサゾール環の形成や必要な官能基を導入するための後続の修飾など、いくつかの段階が含まれます .

工業的製造方法: トリロスタンの工業的製造には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が用いられます。 このプロセスには、通常、メタノールやジエチルエーテルなどの溶媒と、ナトリウムメトキシドや酢酸などの試薬が使用されます .

準備方法

Synthetic Routes and Reaction Conditions: Trilostane is synthesized from (4α,5α,17β)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-o1 as a precursor compound. The synthesis involves several steps, including the formation of the isoxazole ring and subsequent modifications to introduce the necessary functional groups .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents such as methanol and diethyl ether, and reagents like sodium methoxide and acetic acid .

化学反応の分析

反応の種類: トリロスタンは、以下の化学反応を含むさまざまな化学反応を受けます。

    酸化: ヒドロキシル基のケトンへの変換。

    還元: ケトンのヒドロキシル基への還元。

    置換: 官能基の他の置換基との置換。

一般的な試薬と条件:

    酸化: 酢酸中の三酸化クロムなどの試薬。

    還元: メタノール中の水素化ホウ素ナトリウムなどの試薬。

    置換: メタノール中のナトリウムメトキシドなどの試薬。

主な生成物: これらの反応から生成される主な生成物には、官能基が変化した修飾ステロイドが含まれ、これらはさらなる化学修飾や生物学的研究に使用できます .

4. 科学研究への応用

トリロスタンは、幅広い科学研究への応用があります。

科学的研究の応用

Trilostane has a wide range of scientific research applications:

作用機序

トリロスタンは、コルチゾールやその他のステロイドの生合成に関与する酵素である3β-ヒドロキシステロイド脱水素酵素を阻害することで効果を発揮します。この酵素を阻害することにより、トリロスタンはコルチゾールの産生を減らし、クッシング症候群の症状を軽減します。 この酵素の阻害は、アルドステロンや副腎アンドロゲンなどの他のステロイドホルモンの合成にも影響を与えます .

類似化合物:

    ミトタン: 副腎疾患の治療に使用される副腎皮質破壊剤。

    ケトコナゾール: ステロイド生成を阻害する抗真菌剤。

    メチラポン: 副腎不全の診断と治療に使用される11β-ヒドロキシラーゼ阻害剤。

比較: トリロスタンは、3β-ヒドロキシステロイド脱水素酵素の競合的阻害剤としての作用機序において独特です。副腎皮質の壊死を引き起こすミトタンとは異なり、トリロスタンは副腎を損傷せず、ステロイド生成の可逆的な阻害を可能にします。 ケトコナゾールやメチラポンと比較して、トリロスタンはステロイド生合成の阻害においてより選択的であるため、クッシング症候群や副腎皮質機能亢進症の治療に適した選択肢となっています .

類似化合物との比較

    Mitotane: An adrenocorticolytic agent used in the treatment of adrenal gland disorders.

    Ketoconazole: An antifungal agent that also inhibits steroidogenesis.

    Metyrapone: An inhibitor of 11-beta-hydroxylase used in the diagnosis and treatment of adrenal insufficiency.

Comparison: Trilostane is unique in its mechanism of action as a competitive inhibitor of 3-beta-hydroxysteroid dehydrogenase. Unlike mitotane, which causes necrosis of the adrenal cortex, this compound does not damage the adrenal gland and allows for reversible inhibition of steroidogenesis. Compared to ketoconazole and metyrapone, this compound is more selective in its inhibition of steroid biosynthesis, making it a preferred choice for the treatment of Cushing’s syndrome and hyperadrenocorticism .

生物活性

Trilostane, a synthetic steroid analogue, is primarily known for its role as an inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), an enzyme crucial for steroidogenesis. It is widely utilized in veterinary medicine for treating conditions such as pituitary-dependent hyperadrenocorticism (PDH) in dogs. Recent studies have also uncovered additional biological activities, including anti-inflammatory and analgesic properties, which may broaden its therapeutic applications.

This compound acts as a competitive inhibitor of 3β-HSD, blocking the conversion of pregnenolone to progesterone and dehydroepiandrosterone (DHEA) to androstenedione. This inhibition leads to reduced synthesis of cortisol and other steroid hormones, including aldosterone and sex steroids. The pharmacological effects are dose-dependent and reversible, making this compound a valuable tool in managing hyperadrenocorticism by lowering excessive cortisol levels .

Enzymatic Inhibition

  • 3β-HSD : Inhibits cortisol production.
  • 11β-Hydroxylase : May also be inhibited, affecting cortisol metabolism.
  • 11β-Hydroxysteroid Dehydrogenase (11β-HSD) : Involved in the conversion of active cortisol to inactive cortisone.

Anti-Inflammatory Effects

Recent research has highlighted this compound's potential anti-inflammatory properties. In preclinical models, this compound demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1) in lipopolysaccharide-induced inflammation models. Furthermore, it significantly reduced ear swelling in delayed-type hypersensitivity models .

Analgesic Properties

This compound has shown promise as an analgesic agent. In hot plate tests assessing nociception, this compound increased paw withdrawal latency, indicating enhanced pain tolerance. Additionally, it reduced pain behaviors in formalin-induced inflammatory pain models .

Pharmacokinetics

In dogs, this compound reaches peak plasma concentrations approximately 1.7 to 3.8 hours post-administration, with effects lasting up to 12 hours. However, variability exists based on individual responses and health status . The pharmacokinetic profile suggests that dosing may need adjustment based on clinical response.

Summary of Pharmacokinetic Data

ParameterValue
Time to peak concentration1.7 - 3.8 hours
Duration of actionUp to 12 hours
Significant effects on cortisol2 - 4 hours post-dose

Veterinary Use

This compound is predominantly used in veterinary medicine for managing PDH in dogs. Studies confirm its efficacy in reducing cortisol levels and improving clinical signs associated with hyperadrenocorticism .

Human Applications

Although primarily used in animals, there is growing interest in exploring this compound's potential applications in human medicine, particularly in treating conditions related to excessive steroid production or inflammation.

Case Studies

  • Case Study on Canine PDH :
    • Objective : Assess efficacy and safety of this compound.
    • Findings : Significant reductions in cortisol levels were observed within hours of administration with minimal adverse effects noted over a treatment period .
  • Study on Inflammatory Models :
    • Objective : Investigate anti-inflammatory properties.
    • Findings : this compound inhibited key inflammatory mediators and reduced swelling in animal models, suggesting potential for broader therapeutic uses beyond endocrine disorders .

特性

IUPAC Name

(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJXBPDAXMEYOA-CXANFOAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@]45[C@@]3(CC(=C([C@H]4O5)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023706
Record name Trilostane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trilostane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.93e-02 g/L
Record name Trilostane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Trilostane produces suppression of the adrenal cortex by inhibiting enzymatic conversion of steroids by 3-beta-hydroxysteroid dehydrogenase/delta 5,4 ketosteroid isomerase, thus blocking synthesis of adrenal steroids.
Record name Trilostane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01108
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

13647-35-3
Record name Trilostane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13647-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trilostane [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013647353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trilostane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01108
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trilostane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trilostane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.743
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRILOSTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0FPV48Q5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trilostane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

264 °C
Record name Trilostane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01108
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trilostane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trilostane
Reactant of Route 2
Trilostane
Reactant of Route 3
Trilostane
Reactant of Route 4
Trilostane
Reactant of Route 5
Trilostane
Reactant of Route 6
Trilostane
Customer
Q & A

Q1: What is the primary mechanism of action of Trilostane?

A1: this compound functions as a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD). [, , ] This enzyme is crucial for the biosynthesis of various steroid hormones, including cortisol, corticosterone, and aldosterone in the adrenal glands. [, , , ]

Q2: How does this compound's inhibition of 3β-HSD affect steroid hormone production?

A2: By inhibiting 3β-HSD, this compound disrupts the conversion of pregnenolone to progesterone, a critical step in steroidogenesis. [, ] This leads to decreased production of cortisol, corticosterone, and aldosterone. [, , , ]

Q3: Does this compound affect other steroid hormones beyond cortisol and aldosterone?

A3: Yes, this compound can also impact testosterone production. In rats, it decreases testosterone levels and increases Leydig cell nuclear volume. [] In humans, while basal testosterone remains unaffected, the testosterone response to LHRH is impaired. []

Q4: Does this compound's inhibition of 3β-HSD impact other organs besides the adrenal glands?

A4: Yes, this compound's effects extend beyond the adrenal glands. Research indicates that it can influence the ovaries and placenta as well. [] In female rats, it can induce age-dependent growth rate increases, potentially by lowering circulating corticosterone levels. []

Q5: What is known about the absorption and metabolism of this compound?

A5: this compound exhibits variable absorption in both animals and humans, even when micronized formulations are used. [] A major metabolite in humans is 17-ketothis compound, which demonstrates twice the potency of this compound in inhibiting 3β-HSD. []

Q6: How long does this compound remain active in the body?

A6: The duration of cortisol suppression after a single dose of this compound is often less than 12 hours in dogs. [, ] This short duration of action may explain why some dogs benefit from twice-daily dosing. [, , ]

Q7: What are the primary clinical applications of this compound in veterinary medicine?

A7: this compound is widely used to manage pituitary-dependent hyperadrenocorticism (PDH), adrenal-dependent hyperadrenocorticism, and alopecia X in dogs. [, , , ]

Q8: Are there differences in this compound dosage recommendations based on body weight?

A8: Research suggests that dogs weighing over 30 kg might require lower this compound doses compared to smaller dogs to achieve control of PDH clinical signs. []

Q9: What are the challenges in monitoring this compound therapy in dogs?

A9: While the ACTH stimulation test is commonly used to monitor this compound therapy, its reliability has been questioned. [, , ] Research is exploring alternative monitoring methods, including pre-trilostane serum cortisol, haptoglobin levels, and liver enzyme activities. [, ]

Q10: What are the potential adverse effects of this compound treatment?

A10: While generally safe, this compound can potentially cause iatrogenic hypoadrenocorticism, a serious condition requiring immediate medical attention. [, ] Close monitoring for signs like lethargy, vomiting, and weakness is crucial, especially during the initial treatment phase. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。